![molecular formula C19H18N2O3S B5670020 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5670020.png)
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide involves multiple steps, including etherification, oximation, and Beckmann rearrangement. A notable example includes the preparation of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide by etherification and other reactions starting from rotenone and dimethyloxosulphonium methylide (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques such as X-ray single crystal diffraction analysis. For instance, the crystal structure analysis of 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide revealed the molecules are linked through pairs of intermolecular hydrogen bonds forming centrosymmetric dimeric structures (Santu Chakraborty et al., 2007).
Chemical Reactions and Properties
The reactions of compounds within this family, such as 7-(Methoxyimino)-4-methyl-2H-chromene-2,8(7H)-dione with phosphonium salts, highlight the complex reactivity patterns, including unexpected product formations instead of anticipated Wittig reaction products (C. Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties, including the crystallographic characteristics, are crucial for understanding the behavior and potential applications of these compounds. For example, N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate's structure involves strong intermolecular hydrogen-bonding interactions, highlighting the importance of solvate formation in defining the physical properties (Peiliang Zhao & Zhong-Zhen Zhou, 2009).
Chemical Properties Analysis
The chemical properties, such as fluorescence and chemosensory capabilities, are investigated to explore applications in materials science and sensor technology. The synthesis and fluorescence efficiency of derivatives like 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-ones demonstrate potential for blue light emission, which could be valuable in optical applications (K. Mahadevan et al., 2014).
properties
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-4-2-13-6-12(10-24-17(13)8-15)9-20-19(22)14-3-5-16-18(7-14)25-11-21-16/h2-5,7-8,11-12H,6,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMYISAUUQWDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CNC(=O)C3=CC4=C(C=C3)N=CS4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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